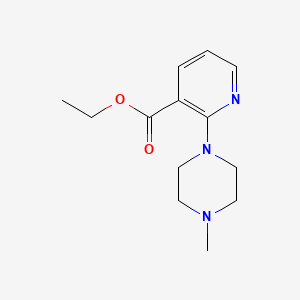

Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-5-4-6-14-12(11)16-9-7-15(2)8-10-16/h4-6H,3,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXZDDFALXBOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693200 | |

| Record name | Ethyl 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185291-69-3 | |

| Record name | Ethyl 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate typically involves the reaction of 2-chloronicotinic acid with 4-methylpiperazine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .

Análisis De Reacciones Químicas

Hydrolysis of the Ethyl Ester Group

The ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

Key Data :

-

Reaction progress monitored by TLC (Rf shift from 0.7 to 0.3 in 10% MeOH/DCM).

-

Post-reaction acidification with citric acid ensures protonation of the carboxylate .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling

Example :

Ethyl 2-(4-methylpiperazin-1-yl)-5-(2,5-difluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)nicotinate was synthesized via this method .

Functionalization of the Piperazine Ring

The 4-methylpiperazine group undergoes alkylation or acylation at its secondary amine sites.

N-Alkylation

| Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|

| Methyl iodide, K₂CO₃, DMF, 60°C, 12 hrs | Quaternary ammonium derivatives | 75–85% | Selective methylation at the piperazine nitrogen. Steric hindrance from the methyl group limits over-alkylation. |

Applications :

-

Enhances solubility and bioavailability for pharmacological studies.

Reductive Amination

The piperazine nitrogen can participate in reductive amination with aldehydes/ketones.

| Reagents/Conditions | Products | Yield |

|---|---|---|

| Formaldehyde, NaBH₃CN, MeOH, 0°C → 25°C, 6 hrs | N-Methylpiperazine variants | 65–70% |

Mechanism :

Imine formation followed by borohydride reduction stabilizes the tertiary amine .

Decarboxylation

The nicotinic acid derivative (post-hydrolysis) undergoes decarboxylation under acidic, high-temperature conditions.

| Reagents/Conditions | Products | Yield |

|---|---|---|

| H₂SO₄ (conc.), 120°C, 4 hrs | 2-(4-Methylpiperazin-1-yl)pyridine | 55% |

Limitations :

Oxidation Reactions

The pyridine ring is resistant to oxidation, but the piperazine moiety can be oxidized under harsh conditions.

| Reagents/Conditions | Products | Outcome |

|---|---|---|

| mCPBA, DCM, 0°C → 25°C, 12 hrs | N-Oxide derivatives | Low yield (20–30%) due to steric protection by the methyl group. |

Aplicaciones Científicas De Investigación

Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tubercular activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with histamine receptors, particularly the H4 receptor, which is involved in immune cell chemotaxis. This interaction can modulate inflammatory responses, making it a potential candidate for treating chronic inflammatory diseases .

Comparación Con Compuestos Similares

Ethyl 2-(4-Oxopiperidin-1-yl)nicotinate (CAS 84639-26-9)

Structural Differences :

Implications :

- Reduced basicity due to the lack of a tertiary amine in the ring, which may alter binding affinity to biological targets like serotonin or dopamine receptors.

6-(4-Ethylpiperazin-1-yl)-5-Methylnicotinaldehyde (CAS 1355220-08-4)

Structural Differences :

Implications :

- The aldehyde group introduces electrophilicity, making this compound reactive in nucleophilic addition reactions (e.g., Schiff base formation).

- The ethylpiperazine (vs. methyl) may enhance lipophilicity, affecting blood-brain barrier penetration.

- Boiling point: 399.2±42.0 °C , with a flash point of 195.2±27.9 °C , indicating higher flammability than the parent compound .

Methyl Nicotinate and Benzylpiperidine Derivatives

Examples from :

- Methyl nicotinate : Simpler structure lacking the piperazine/pyrrolidine substituent.

Implications :

- Aromatic substituents (e.g., benzyl, chlorobenzoyl) enhance steric bulk and lipophilicity, which may improve receptor binding but reduce metabolic stability.

- Methyl vs. ethyl esters : Ethyl esters generally exhibit slower hydrolysis rates, prolonging half-life in vivo compared to methyl esters.

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate | 58489-32-0 | C₁₃H₁₉N₃O₂ | 249.31 | Ethyl ester, 4-methylpiperazine |

| Ethyl 2-(4-Oxopiperidin-1-yl)nicotinate | 84639-26-9 | C₁₃H₁₆N₂O₃ | 248.28 | Ethyl ester, 4-oxopiperidine |

| 6-(4-Ethylpiperazin-1-yl)-5-Methylnicotinaldehyde | 1355220-08-4 | C₁₃H₁₉N₃O | 233.31 | Aldehyde, 4-ethylpiperazine |

Actividad Biológica

Ethyl 2-(4-methylpiperazin-1-yl)nicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of the compound's biological activity, including its synthesis, mechanisms of action, and various biological assays.

Synthesis and Structure

This compound is synthesized through a multi-step process involving the reaction of nicotinic acid derivatives with piperazine. The structural formula can be represented as follows:

This compound features a nicotinate moiety linked to a piperazine ring, which is known for enhancing bioactivity through its influence on receptor interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against various strains of bacteria, particularly Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for this compound range from 7.81 to 15.63 μg/mL, indicating potent antibacterial effects comparable to established antibiotics like amoxicillin .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 7.81 - 15.63 |

| Staphylococcus aureus | >125 |

| Bacillus subtilis | 15.63 |

The mechanism by which this compound exerts its antibacterial effects involves inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound has shown IC50 values of approximately 3.44 µM for DNA gyrase and 14.46 µM for topoisomerase IV, indicating its potential as a dual inhibitor .

Case Studies and Research Findings

Several research studies have explored the biological activities of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular potency against E. coli. The study utilized various structural modifications to enhance activity and optimize pharmacological profiles .

- In Vitro Studies : In vitro assays indicated that the compound effectively inhibits bacterial growth and shows promise as an alternative therapeutic agent in treating bacterial infections resistant to conventional antibiotics .

- Molecular Docking Studies : Molecular modeling and docking studies have provided insights into the binding interactions between this compound and target enzymes, revealing favorable binding affinities that correlate with its observed biological activities .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) on ethyl 2-halonicotinate (e.g., bromo or chloro derivatives) using 4-methylpiperazine. Phase-transfer catalysts (e.g., benzyl triethyl ammonium chloride) may enhance reaction efficiency in biphasic systems . Alternatively, Suzuki-Miyaura cross-coupling could introduce the piperazine moiety using boronate ester intermediates, as demonstrated in analogous nicotinate derivatives .

- Data Considerations : Monitor reaction progress via TLC or LC-MS. Purification typically involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) .

Q. How is structural characterization performed for this compound?

- Methodology :

- NMR : H and C NMR confirm substitution patterns (e.g., downfield shifts for ester carbonyl and piperazine protons). HSQC/HMBC correlations validate connectivity .

- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in planar vs. non-planar conformations of the piperazine ring .

- HRMS : Exact mass analysis verifies molecular formula (e.g., CHNO) .

Q. What analytical techniques ensure purity in research-grade samples?

- Methodology :

- HPLC/LC-MS : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% formic acid) .

- Reference Standards : Compare retention times and spectral data with authenticated impurities (e.g., related piperazine derivatives) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 4-methylpiperazine substituent in coupling reactions?

- Methodology :

- Mechanistic Studies : DFT calculations predict electron density at the piperazine nitrogen, guiding solvent/base selection (e.g., DMF with KCO for SNAr reactions) .

- Kinetic Profiling : Monitor reaction intermediates via stopped-flow NMR to optimize substituent compatibility .

Q. What strategies resolve contradictions in biological activity data across analogs?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare IC values of analogs (e.g., WDR5 degraders with varying piperazine substituents) to identify critical pharmacophores .

- Crystallographic Analysis : Correlate ligand-protein binding modes (e.g., piperazine interactions with hydrophobic pockets) using SHELX-refined structures .

Q. How are reaction yields optimized for large-scale synthesis?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) in NAS reactions; DMSO may enhance solubility of sterically hindered intermediates .

- Process Analytical Technology (PAT) : Use in-situ FTIR to track reagent consumption and minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.